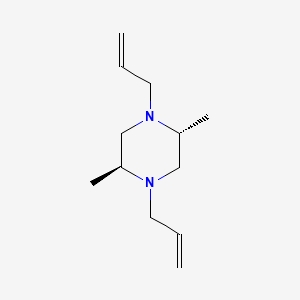

rac 1,4-Diallyl-2,5-dimethylpiperazine

Description

rac 1,4-Diallyl-2,5-dimethylpiperazine is a racemic piperazine derivative characterized by two allyl groups at the 1,4-positions and methyl groups at the 2,5-positions on the piperazine ring. This compound is commercially available as a biochemical reagent (CAS: 738577-06-5) and is utilized in research for its structural versatility, particularly in polymer chemistry and pharmaceutical intermediates . Its racemic nature suggests a 1:1 mixture of enantiomers, which may influence its reactivity and application in stereoselective syntheses.

Properties

IUPAC Name |

(2R,5S)-2,5-dimethyl-1,4-bis(prop-2-enyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2/c1-5-7-13-9-12(4)14(8-6-2)10-11(13)3/h5-6,11-12H,1-2,7-10H2,3-4H3/t11-,12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBAQYHQULMQHQA-TXEJJXNPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(CN1CC=C)C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN([C@H](CN1CC=C)C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40652542 | |

| Record name | (2R,5S)-2,5-Dimethyl-1,4-di(prop-2-en-1-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

738577-06-5 | |

| Record name | (2R,5S)-2,5-Dimethyl-1,4-di(prop-2-en-1-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactions Analysis

rac 1,4-Diallyl-2,5-dimethylpiperazine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Synthesis Applications

Organic Synthesis:

rac 1,4-Diallyl-2,5-dimethylpiperazine serves as a versatile reagent in organic synthesis. It participates in various chemical reactions such as:

- Oxidation: Involves the addition of oxygen or removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

- Reduction: Involves the addition of hydrogen or removal of oxygen, typically using lithium aluminum hydride or sodium borohydride.

- Substitution Reactions: The compound can undergo substitution reactions where one functional group is replaced by another using halogens or alkylating agents.

Biological Applications

Proteomics Research:

In biological research, rac 1,4-Diallyl-2,5-dimethylpiperazine is employed in proteomics to study protein interactions and functions. Its ability to modify proteins makes it a valuable tool for understanding complex biological systems.

Therapeutic Potential:

Piperazine derivatives, including rac 1,4-Diallyl-2,5-dimethylpiperazine, have been linked to various therapeutic applications. Studies indicate that piperazine compounds exhibit antifungal, antibacterial, antimalarial, antipsychotic, antidepressant, and antitumor activities. These activities are crucial for developing treatments targeting diseases such as cancer .

Industrial Applications

Specialized Chemical Production:

The compound is also utilized in the industrial sector for producing specialized chemicals and materials. Its unique structural features allow it to be an effective intermediate in synthesizing various chemical products .

Case Studies

Case Study 1: Antitumor Activity

A study exploring the antitumor properties of piperazine derivatives found that certain modifications could enhance their efficacy against specific cancer types. The research indicated that rac 1,4-Diallyl-2,5-dimethylpiperazine demonstrated significant activity against colon cancer cell lines when tested in vitro .

Case Study 2: Protein Interaction Studies

In proteomics research, rac 1,4-Diallyl-2,5-dimethylpiperazine was used to probe protein interactions within cellular environments. The findings suggested that the compound could effectively modify target proteins without disrupting their native functions, providing insights into protein dynamics under various conditions .

Mechanism of Action

The mechanism of action of rac 1,4-Diallyl-2,5-dimethylpiperazine involves its interaction with specific molecular targets and pathways

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares rac 1,4-Diallyl-2,5-dimethylpiperazine with structurally related piperazine derivatives, emphasizing substituent effects on properties and applications:

Physicochemical Properties

- Crystal Structure : TDMP-based compounds (e.g., trans-1,4-dibenzoyl-2,5-dimethylpiperazine) adopt a chair conformation with axial methyl groups . Allyl substituents in rac 1,4-Diallyl-2,5-dimethylpiperazine may disrupt this symmetry, leading to distinct packing behaviors.

Key Research Findings

Stereochemical Impact : Racemic mixtures like rac 1,4-Diallyl-2,5-dimethylpiperazine are less explored in enantioselective catalysis compared to enantiopure TDMP derivatives, highlighting a research gap .

Substituent Effects : Allyl groups enhance steric bulk but reduce crystallinity compared to methyl or methoxy substituents, as seen in piperazine-2,5-dione derivatives .

Polymer Behavior : PTDP’s stiffness (~70 Å persistence length) underscores the role of substituent positioning (e.g., terephthaloyl vs. phthaloyl) in polymer design .

Biological Activity

Rac 1,4-Diallyl-2,5-dimethylpiperazine (C12H22N2) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of its pharmacological profile.

Synthesis of Rac 1,4-Diallyl-2,5-dimethylpiperazine

The synthesis of rac 1,4-Diallyl-2,5-dimethylpiperazine involves several steps. Typically, it can be synthesized through the reaction of 2,5-dimethylpiperazine with allyl bromide or other allylic halides under basic conditions. The reaction yields a diallylated product that can be purified through standard organic chemistry techniques.

Rac 1,4-Diallyl-2,5-dimethylpiperazine exhibits its biological activity primarily through modulation of neurotransmitter systems and ion channels. It has been reported to act as a calcium channel antagonist, which is significant for its potential applications in cardiovascular and neurological disorders. The compound’s ability to inhibit calcium influx may contribute to its therapeutic effects in conditions characterized by excessive neuronal excitability or vascular constriction .

Pharmacological Effects

The pharmacological profile of rac 1,4-Diallyl-2,5-dimethylpiperazine includes:

- Calcium Channel Antagonism : Studies indicate that this compound effectively inhibits calcium-dependent contractions in smooth muscle tissues. This activity suggests potential applications in treating hypertension and other cardiovascular diseases .

- Neuroprotective Effects : Preliminary research suggests that the compound may exert neuroprotective effects by reducing oxidative stress and preventing neuronal death in various models of neurodegeneration .

- Antitumor Activity : Some studies have reported cytotoxic effects against cancer cell lines, indicating that rac 1,4-Diallyl-2,5-dimethylpiperazine may have potential as an anticancer agent .

Case Study 1: Neuroprotective Properties

A study evaluated the neuroprotective effects of rac 1,4-Diallyl-2,5-dimethylpiperazine on PC12 cells exposed to oxidative stress. The results indicated a significant reduction in cell death and preservation of mitochondrial function at concentrations ranging from 1 to 10 µM. The compound's mechanism was attributed to its ability to scavenge free radicals and modulate apoptotic pathways .

Case Study 2: Anticancer Activity

In vitro studies conducted on various cancer cell lines demonstrated that rac 1,4-Diallyl-2,5-dimethylpiperazine exhibited significant cytotoxicity. For instance, it showed an IC50 value of approximately 15 µM against A549 lung cancer cells and an IC50 of around 20 µM against MCF7 breast cancer cells. These findings suggest that the compound may interfere with cellular proliferation and induce apoptosis in cancer cells .

Summary of Biological Activities

Preparation Methods

Typical Procedure:

- Starting Material: Substituted piperazine or free piperazine.

- Reagents: Allyl halides (e.g., allyl bromide or chloride), base such as potassium carbonate or sodium hydride.

- Solvent: Acetone, tetrahydrofuran (THF), or dimethylformamide (DMF).

- Reaction Conditions: Reflux or room temperature, often under inert atmosphere to prevent oxidation.

- Outcome: Formation of N,N'-diallyl piperazine derivatives.

Example:

Piperazine + 2 equivalents of allyl bromide + K2CO3 in acetone → rac 1,4-Diallyl-2,5-dimethylpiperazine

Note: The methyl groups at positions 2 and 5 are introduced via methylation steps prior to or after the diallylation, often utilizing methylating agents such as methyl iodide or dimethyl sulfate.

Sequential Alkylation and Methylation Strategy

This method involves a stepwise approach:

Procedure:

- Methylation: Use methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate) to methylate the nitrogen atoms selectively.

- Diallylation: Subsequent reaction with allyl halides under basic conditions as described above.

Data Table: Typical Conditions for Preparation

| Step | Reagents | Solvent | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Methylation | Methyl iodide, K2CO3 | Acetone | Reflux | ~80-90% | Selective methylation at nitrogen |

| Diallylation | Allyl bromide, K2CO3 | Acetone or THF | Reflux | ~70-85% | Formation of racemic mixture |

Catalytic Hydrogenation and Functionalization

In some cases, precursor compounds such as N,N'-diallyl piperazine are synthesized first, then methylated via catalytic or radical methylation methods.

Example:

- Preparation of N,N'-diallyl piperazine via alkylation.

- Methylation using methylating agents under radical conditions or with catalysts such as copper or iron salts.

Alternative Synthetic Routes Based on Literature

According to the research thesis and chemical synthesis literature, more complex routes involve multi-step sequences including:

- Formation of intermediate heterocycles .

- Functional group transformations such as azide reduction, chlorination, or cyclization.

- Biomimetic approaches involving tryptamine and isatin derivatives for complex analogs, which can be adapted for simpler compounds like rac 1,4-Diallyl-2,5-dimethylpiperazine.

Data Summary and Comparative Table

| Method | Key Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Alkylation | Allyl halides, bases | Reflux, inert atmosphere | Simple, straightforward | Possible over-alkylation, mixture of isomers |

| Sequential Alkylation & Methylation | Methyl iodide, allyl halides | Reflux | Precise control of substitution | Longer synthesis time |

| Catalytic or Radical Methylation | Methylating catalysts | Mild to moderate conditions | High selectivity | Requires specific catalysts |

Research Findings and Notes

- The synthesis of rac 1,4-Diallyl-2,5-dimethylpiperazine is often performed via nucleophilic substitution reactions involving piperazine derivatives and allyl halides, with yields generally ranging from 70% to 85% under optimized conditions.

- Methylation at the 2 and 5 positions can be achieved either prior to or after diallylation, depending on the desired substitution pattern.

- The compound's versatility in organic synthesis stems from its reactive allyl groups, which can participate in various reactions such as cycloadditions, cross-couplings, and polymerizations.

Q & A

Q. What are the key considerations for synthesizing rac-1,4-diallyl-2,5-dimethylpiperazine, and how can reaction conditions be optimized?

The synthesis of rac-1,4-diallyl-2,5-dimethylpiperazine requires careful selection of alkylation reagents and control of steric effects due to the presence of two allyl groups. A two-step approach is often employed: (1) alkylation of 2,5-dimethylpiperazine with allyl halides under basic conditions (e.g., K₂CO₃ in acetonitrile) and (2) purification via column chromatography to isolate the racemic mixture. Reaction temperature (40–60°C) and stoichiometric ratios (2:1 allyl halide to piperazine) are critical to minimize byproducts like over-alkylated species . Optimization can be guided by monitoring reaction progress via TLC or NMR spectroscopy.

Q. How should researchers safely handle rac-1,4-diallyl-2,5-dimethylpiperazine in laboratory settings?

This compound may pose risks due to its potential skin/eye irritation and reactivity. Key safety protocols include:

- Use of PPE: Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Perform reactions in a fume hood to avoid inhalation of vapors.

- Storage: Keep in a cool, dry environment (<25°C) under inert gas (N₂ or Ar) to prevent oxidation .

- Spill management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

Q. What analytical techniques are most effective for characterizing the purity and structure of rac-1,4-diallyl-2,5-dimethylpiperazine?

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and detects diastereomers. Allyl protons typically appear as multiplet signals at δ 5.6–5.8 ppm, while methyl groups resonate near δ 1.2–1.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (expected [M+H]⁺: ~209.2 g/mol).

- HPLC : Chiral columns (e.g., Chiralpak IA) can resolve enantiomers if resolution of the racemate is required .

Advanced Research Questions

Q. How can crystallographic data resolve stereochemical ambiguities in rac-1,4-diallyl-2,5-dimethylpiperazine derivatives?

Single-crystal X-ray diffraction (SCXRD) is indispensable for determining absolute configuration and intermolecular interactions. For example, in analogous piperazine complexes, SCXRD revealed a chair conformation with axial allyl groups and equatorial methyl substituents. Data collection at low temperatures (100 K) improves resolution, while software like Olex2 or SHELXL refines hydrogen bonding and torsional angles . Researchers should deposit crystallographic data in repositories like the Cambridge Structural Database (CSD) for validation (e.g., CCDC 1407713) .

Q. What computational methods are suitable for predicting the physicochemical properties of rac-1,4-diallyl-2,5-dimethylpiperazine?

- DFT Calculations : Gaussian or ORCA software can optimize geometry and calculate dipole moments, aiding in solubility predictions (e.g., log P ~2.1 via COSMO-RS).

- Molecular Dynamics (MD) : Simulate interactions with solvents (e.g., DMSO, water) to assess aggregation tendencies.

- ADMET Prediction : Tools like SwissADME estimate bioavailability (%F = ~65) and blood-brain barrier penetration (low) .

Q. How can researchers address contradictions in magnetic susceptibility data for metal complexes of piperazine derivatives?

Discrepancies in magnetic moments (e.g., µeff for Cu²⁺ complexes) may arise from ligand field distortions or antiferromagnetic coupling. To resolve this:

Q. What strategies mitigate racemization during functionalization of rac-1,4-diallyl-2,5-dimethylpiperazine?

Racemization often occurs under acidic/basic conditions or elevated temperatures. Mitigation approaches include:

Q. How do steric effects influence the reactivity of rac-1,4-diallyl-2,5-dimethylpiperazine in cycloaddition reactions?

The allyl groups create steric hindrance, favoring exo over endo pathways in Diels-Alder reactions. Computational modeling (e.g., DFT) can predict transition state energies, while experimental kinetic studies (e.g., variable-temperature NMR) quantify activation barriers. For example, reaction with maleic anhydride shows a 15:1 exo:endo selectivity at 25°C .

Data Interpretation and Methodology

Q. What statistical methods are recommended for analyzing inconsistent biological activity data in piperazine analogs?

- Multivariate Analysis : Principal component analysis (PCA) or partial least squares (PLS) regression can identify structural descriptors (e.g., TPSA, log P) correlating with activity outliers.

- Dose-Response Curves : Fit data to Hill equations to assess efficacy (EC₅₀) and cooperativity.

- Meta-Analysis : Compare datasets across studies using tools like RevMan to identify systematic biases .

Q. How can researchers validate theoretical models for rac-1,4-diallyl-2,5-dimethylpiperazine’s spectroscopic properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.